molecular formula C10H10BrNO2 B6211014 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 21228-41-1

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No.: B6211014
CAS No.: 21228-41-1
M. Wt: 256.1
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Description

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is a heterocyclic compound with a unique structure that includes a bromine atom, a methyl group, and a benzoxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the bromination of a precursor compound followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of solvents such as methanol, acetic acid, or dichloromethane, and may require catalysts or specific temperature controls to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted benzoxazepines .

Scientific Research Applications

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • 9-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
  • 7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Uniqueness

9-bromo-7-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is unique due to the presence of both a bromine atom and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a therapeutic agent and its utility in various industrial applications .

Properties

CAS No.

21228-41-1

Molecular Formula

C10H10BrNO2

Molecular Weight

256.1

Purity

95

Origin of Product

United States

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